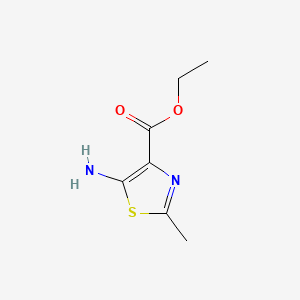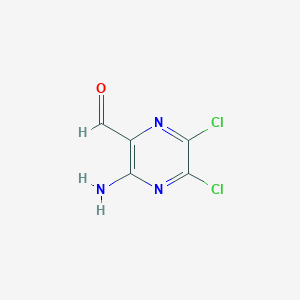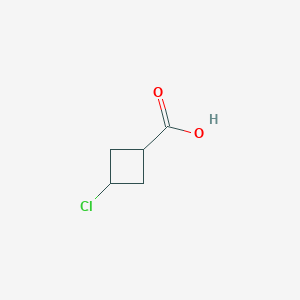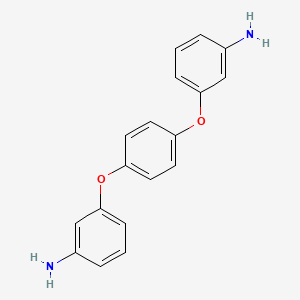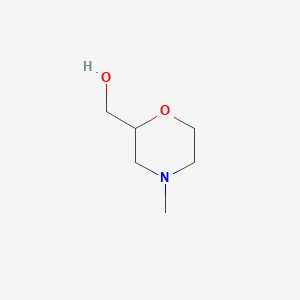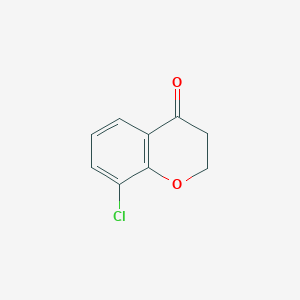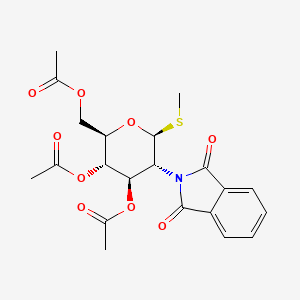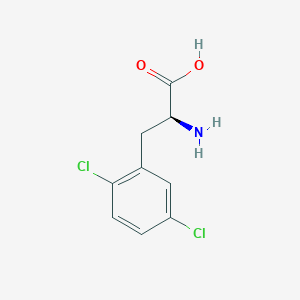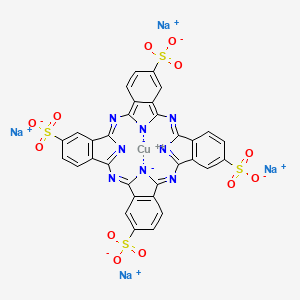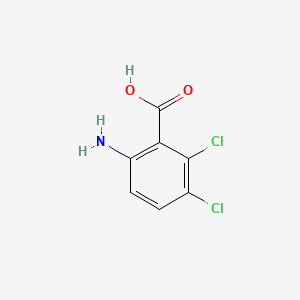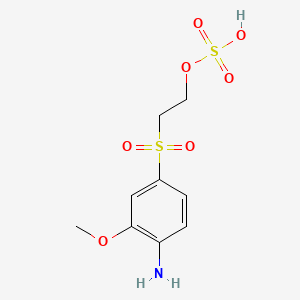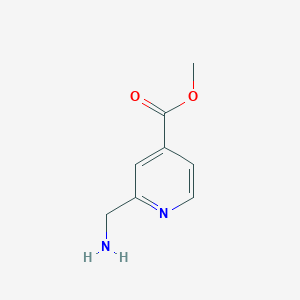![molecular formula C5H13ClOSi B1590336 Chloro(dimethyl)[(propan-2-yl)oxy]silane CAS No. 1825-71-4](/img/structure/B1590336.png)
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Vue d'ensemble
Description
Chloro(dimethyl)[(propan-2-yl)oxy]silane is a chemical compound with the formula Si(CH3)2Cl[OCH(CH3)2]. It is commonly referred to as DMDO-Cl and is used as a reagent in organic synthesis. DMDO-Cl is a colorless liquid that is soluble in organic solvents such as ether, benzene, and dichloromethane.
Mécanisme D'action
DMDO-Cl is a strong oxidizing agent that reacts with alcohols and alkenes to form epoxides. The reaction mechanism involves the formation of a hypervalent silicon intermediate, which then reacts with the alcohol or alkene to form the epoxide. The reaction mechanism is shown below:
Effets Biochimiques Et Physiologiques
There are limited studies on the biochemical and physiological effects of DMDO-Cl. However, it has been reported that DMDO-Cl can cause irritation to the skin, eyes, and respiratory system. It is also toxic when ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
DMDO-Cl has several advantages in organic synthesis. It is a convenient and efficient reagent for the oxidation of alcohols and the epoxidation of alkenes. DMDO-Cl is also easy to handle and store. However, DMDO-Cl is a strong oxidizing agent and can be hazardous if not handled properly. It is also expensive compared to other oxidizing agents.
Orientations Futures
There are several future directions for the use of DMDO-Cl in organic synthesis. One area of interest is the use of DMDO-Cl in the synthesis of complex natural products. DMDO-Cl has been used in the synthesis of several natural products, but there is potential for its use in the synthesis of other complex molecules. Another area of interest is the development of new reagents that can perform similar reactions as DMDO-Cl but with improved selectivity and efficiency. Finally, there is potential for the use of DMDO-Cl in industrial processes, such as in the production of fine chemicals and pharmaceuticals.
Conclusion
In conclusion, DMDO-Cl is a useful reagent in organic synthesis. It is commonly used in the oxidation of alcohols and the epoxidation of alkenes. DMDO-Cl has several advantages, such as its efficiency and ease of handling, but it also has limitations due to its hazardous nature and cost. Further research is needed to explore the potential of DMDO-Cl in the synthesis of complex natural products and the development of new reagents for organic synthesis.
Applications De Recherche Scientifique
DMDO-Cl is commonly used as a reagent in organic synthesis. It is used in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. DMDO-Cl has also been used in the synthesis of various natural products, such as the synthesis of the anti-tumor agent (+)-discodermolide.
Propriétés
IUPAC Name |
chloro-dimethyl-propan-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-5(2)7-8(3,4)6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIJQKDTUKKCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515888 | |
| Record name | Chloro(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(dimethyl)[(propan-2-yl)oxy]silane | |
CAS RN |
1825-71-4 | |
| Record name | Chloro(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



